molecular formula C5H10O5 B7809826 L-lyxose CAS No. 34436-17-4

L-lyxose

Cat. No. B7809826
CAS RN: 34436-17-4
M. Wt: 150.13 g/mol
InChI Key: HMFHBZSHGGEWLO-AEQNFAKKSA-N
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Description

L-lyxose is an aldopentose, a monosaccharide containing five carbon atoms, and includes an aldehyde functional group . It has a chemical formula of C5H10O5 . It is a C’-2 carbon epimer of the sugar xylose . The name “lyxose” comes from reversing the prefix “xyl” in "xylose" . It occurs only rarely in nature, for example, as a component of bacterial glycolipids .


Synthesis Analysis

A critical step in the synthesis of the rare sugars, this compound and L-ribose, from the corresponding D-sugars is the oxidation to the lactone . Instead of conventional oxidizing agents like bromine or pyridinium dichromate, it was found that a heterogeneous catalyst, Pd–Bi/C, could be used for the direct oxidation with molecular oxygen . The overall yields of the five-step procedure to L-ribose and this compound were 47% and 50%, respectively .


Molecular Structure Analysis

The molecular formula of this compound is C5H10O5 . Its average mass is 150.130 Da and its monoisotopic mass is 150.052826 Da .


Chemical Reactions Analysis

The biotransformation from xylitol to this compound by xylitol 4-dehydrogenase has been studied intensively . This enzyme catalyzes the conversion of L-arabinitol to L-xylulose .


Physical And Chemical Properties Analysis

This compound is a white solid . It is hygroscopic and soluble in water . Its density is 1.545 g cm−3 and it has a melting point of 108 °C .

Scientific Research Applications

L-lyxose, a type of rare sugar, has significant roles and potential applications in various fields. L-ribose isomerase (L-RI), an enzyme discovered in 1996, has a unique structure and is crucial for the production of l-ribose and l-ribulose. These rare sugars are expensive and utilized as precursors for manufacturing various other rare sugars and l-nucleoside analogues. The bioconversion approach, using enzymatic methods, has emerged as an excellent alternative to complex chemical methods for producing these sugars. Recent studies have highlighted the potential of L-RIs obtained from different sources for the efficient production of l-ribose and l-ribulose. The immobilization technique has been suggested to enhance the functionality and properties of L-RIs (Mahmood, Iqbal, Zhang, & Mu, 2021).

Mechanism of Action

L-lyxose acts as a reducing carbohydrate present in maple syrup . It is used in molecular modeling calculations in the study of drug binding and recognition in relation to aldose reductase . This compound is also utilized by Escherichia coli, encoding a kinase for L-Xylulose .

Future Directions

L-lyxose shows important physiological effects such as acting as an inhibitor of α-glucosidase and decreasing blood glucose . It can be employed to produce other significant rare sugars, such as L-ribose and L-xylose which contribute to the production of antiviral drugs . Therefore, the study of this compound, its occurrence in certain metabolic pathways, its bioproduction, and application potential is of great interest .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for L-lyxose involves the conversion of D-xylose to L-lyxose through a series of chemical reactions.", "Starting Materials": [ "D-xylose", "Sodium borohydride", "Sodium hydroxide", "Hydrochloric acid", "Methanol", "Acetic anhydride", "Pyridine" ], "Reaction": [ "D-xylose is first converted to D-xylitol using sodium borohydride as a reducing agent in the presence of sodium hydroxide.", "D-xylitol is then oxidized to D-xylulose using nitric acid.", "D-xylulose is then epimerized to L-lyxose using hydrochloric acid.", "The L-lyxose is then acetylated using acetic anhydride and pyridine to form the final product, acetylated L-lyxose." ] }

CAS RN

34436-17-4

Molecular Formula

C5H10O5

Molecular Weight

150.13 g/mol

IUPAC Name

(3R,4S,5S)-5-(hydroxymethyl)oxolane-2,3,4-triol

InChI

InChI=1S/C5H10O5/c6-1-2-3(7)4(8)5(9)10-2/h2-9H,1H2/t2-,3+,4+,5?/m0/s1

InChI Key

HMFHBZSHGGEWLO-AEQNFAKKSA-N

Isomeric SMILES

C([C@H]1[C@H]([C@H](C(O1)O)O)O)O

SMILES

C(C(C(C(C=O)O)O)O)O

Canonical SMILES

C(C1C(C(C(O1)O)O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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